![molecular formula C10H12O2 B079980 1-Butanone, 3-hydroxy-1-phenyl- CAS No. 13505-39-0](/img/structure/B79980.png)
1-Butanone, 3-hydroxy-1-phenyl-
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Overview
Description
“1-Butanone, 3-hydroxy-1-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a Monoisotopic mass of 164.083725 Da .
Molecular Structure Analysis
The molecular structure of “1-Butanone, 3-hydroxy-1-phenyl-” can be represented by its molecular formula, C10H12O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1-Butanone, 3-hydroxy-1-phenyl-” has a density of 1.1±0.1 g/cm3, a boiling point of 294.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.4±3.0 kJ/mol and a flash point of 124.0±15.2 °C . The index of refraction is 1.532 .Scientific Research Applications
Organic Synthesis
“1-Butanone, 3-hydroxy-1-phenyl-” is used in organic synthesis . It’s a key component in the production of various organic compounds, contributing to the development of new synthetic methods and strategies.
Enantiospecific Synthesis
This compound has been used in the enantiospecific synthesis of optically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone by bakers’ yeast reduction . This process is characterized by extraordinary selectivity, reducing only the carbonyl group in position 3 and producing only the (S)-(+) enantiomer .
Thermodynamic Property Analysis
The compound is also used in thermodynamic property analysis . The data generated through dynamic data analysis is crucial for understanding the behavior of the compound under various conditions.
Biological Studies
“3-hydroxy-1-phenylbutan-1-one” has been used in biological studies . For instance, it has been used in the synthesis, characterization, and biological studies of Metal (II) Complexes .
Antibacterial Agent
The compound and its metal complexes have been screened for their potential as antibacterial agents . This makes it a valuable resource in the development of new antibacterial treatments.
Antioxidant and DPPH Radical Scavenger
The compound has been studied for its antioxidant activities and its scavenging effect on DPPH and ABTS radicals . This suggests potential applications in health and wellness products.
Solid-Liquid Separation of V(V)
The compound has been used in the solid-liquid separation of V(V) from aqueous medium . This application is particularly relevant in environmental science and technology.
Vanadium Extraction
The compound has been used in the extraction of vanadium (V) from the Abu Zenima ore material liquor, yielding a vanadium concentrate (NH4VO3) with a 42.6% vanadium content . This suggests potential applications in the mining and metallurgical industries.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-hydroxy-1-phenylbutan-1-one, is the benzylic position of the compound . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a phenyl group . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution and oxidation reactions . In these reactions, the benzylic position can undergo either SN1 or SN2 reactions, depending on the nature of the halide . For instance, primary (1°) benzylic halides typically react via an SN2 pathway, while secondary (2°) and tertiary (3°) benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of 1-phenyl-1,3-butanedione . Bakers’ yeast reduces 1-phenyl-1,3-butanedione with high chemo- and enantio-selectivity to give (S)-(+)-3-hydroxy-1-phenyl-1-butanone . This reaction is characterized by extraordinary selectivity, reducing only the carbonyl group in position 3 .
Result of Action
The result of the compound’s action is the formation of (S)-(+)-3-hydroxy-1-phenyl-1-butanone from 1-phenyl-1,3-butanedione . This reaction is enantioselective, producing only the (S)-(+) enantiomer .
properties
IUPAC Name |
3-hydroxy-1-phenylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAVSIGNGDTNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 3-hydroxy-1-phenyl- |
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